molecular formula C7H10F3NO2 B13198197 2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B13198197
M. Wt: 197.15 g/mol
InChI Key: NGWSMYPNGCLWRI-UHFFFAOYSA-N
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Description

2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid ( 1315366-82-5) is a specialized chiral cyclopentane derivative of high value in organic synthesis and medicinal chemistry research . This compound features a molecular formula of C7H10F3NO2 and a molecular weight of 197.16 . Its structure integrates a carboxyl group, an amino group, and a metabolically stable trifluoromethyl group all on the same carbon scaffold, making it a sophisticated constrained building block. Researchers primarily utilize this compound as a key synthon for the design and synthesis of novel bioactive molecules, such as protease inhibitors and receptor ligands. The presence of the trifluoromethyl group is known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in drug discovery . The rigid cyclopentane ring introduces conformational constraints, allowing scientists to explore and fine-tune the three-dimensional structure of potential drug candidates for improved target selectivity and binding affinity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed hazard information .

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

2-amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(11)3-1-2-4(6)5(12)13/h4H,1-3,11H2,(H,12,13)

InChI Key

NGWSMYPNGCLWRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C(F)(F)F)N)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation via Diazo Compound Addition

A widely reported approach involves the addition of 1-diazo-2,2,2-trifluoroethane to methyl 2-[(tert-butoxycarbonyl)amino]acrylate, followed by thermal decomposition of the resulting pyrazoline intermediate (Scheme 1). This method yields both trans- and cis-diastereomers of the target compound.

Key Steps :

  • Diazo Coupling : Reaction of 1-diazo-2,2,2-trifluoroethane with methyl 2-[(Boc)amino]acrylate under inert conditions.
  • Pyrazoline Formation : Cycloaddition generates a bicyclic pyrazoline intermediate.
  • Thermal Decomposition : Heating the pyrazoline at 80–100°C induces ring contraction, forming the cyclopropane core.
  • Deprotection : Acidic cleavage of the Boc group yields the free amino acid.

Yield :

  • trans-Diastereomer: 45–52%
  • cis-Diastereomer: 38–42%

Chiral Pool Synthesis from Vince Lactam

Racemic triflate intermediates derived from Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) have been utilized for stereocontrolled synthesis (Scheme 2).

Procedure :

  • Triflate Formation : Vince lactam is treated with triflic anhydride to generate a triflate intermediate.
  • Fluorination : Substitution with cesium fluoride (tBuOH, 80°C) introduces the trifluoromethyl group.
  • Hydrolysis : Acidic or basic conditions open the lactam ring, yielding the carboxylic acid moiety.
  • Amination : Reductive amination or Strecker synthesis introduces the amino group.

Challenges :

  • Competing elimination reactions during fluorination necessitate precise control of temperature and solvent.

Radical Trifluoromethylation

A less common but efficient method employs radical-mediated addition of trifluoromethyl groups to cyclopentene precursors (Scheme 3).

Steps :

  • Cyclopentene Synthesis : Prepare a substituted cyclopentene with a protected amino group.
  • CF₃ Radical Generation : Use CF₃I and a radical initiator (e.g., AIBN) under UV light.
  • Addition Reaction : The CF₃ radical adds to the double bond, forming the trifluoromethyl-substituted cyclopentane.
  • Oxidation : Convert the intermediate to the carboxylic acid via Jones oxidation.

Advantages :

  • High functional group tolerance.
  • Scalable for multigram synthesis.

Enzymatic Resolution for Enantiopure Forms

For enantioselective synthesis, enzymatic resolution of racemic mixtures using pig liver esterase (PLE) or lipases has been reported (Scheme 4).

Process :

  • Esterification : Convert the racemic acid to a diester (e.g., bis-2,2,2-trifluoroethyl ester).
  • Enzymatic Hydrolysis : PLE selectively hydrolyzes one enantiomer.
  • Separation : Isolate the desired enantiomer via chromatography or crystallization.

Efficiency :

  • Enantiomeric excess (ee): >90%.

Comparative Analysis of Methods

Method Starting Material Key Step Yield (%) Stereoselectivity
Diazo Addition Methyl acrylate Pyrazoline decomposition 45–52 Moderate
Vince Lactam 2-Azabicycloheptenone Fluorination 30–40 High
Radical Addition Cyclopentene CF₃ radical addition 50–60 Low
Enzymatic Resolution Racemic diester Hydrolysis 35–45 High

Critical Considerations

  • Stereocontrol : Methods leveraging chiral starting materials (e.g., Vince lactam) or enzymatic resolution achieve superior enantiopurity.
  • Scalability : Diazo-based approaches are preferred for multigram synthesis despite moderate yields.
  • Functionalization : Post-synthetic modifications (e.g., Boc protection) are often required to stabilize intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs include:

  • 1-Amino-1-cyclopentanecarboxylic acid (CAS 52-52-8): Lacks fluorination, with an amino group at position 1.
  • cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride (CAS 156292-34-1): Methyl substituent instead of trifluoromethyl.
  • 2-(Difluoromethyl)cyclopentane-1-carboxylic acid (CAS 1421601-91-3): Difluoromethyl group at position 2.
Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
1-Amino-1-cyclopentanecarboxylic acid 52-52-8 C6H11NO2 129.15 320–322 (dec.) 1-amino, non-fluorinated
cis-2-Amino-1-cyclopentanecarboxylic acid 37910-65-9 C6H11NO2 129.15 218–220 2-amino, non-fluorinated
cis-2-Amino-2-methylcyclopentanecarboxylic acid HCl 156292-34-1 C7H14ClNO2 179.65 199–202 2-amino, 2-methyl
2-(Difluoromethyl)cyclopentane-1-carboxylic acid 1421601-91-3 C7H10F2O2 164.15 N/A 2-difluoromethyl
Target: 2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid N/A C7H10F3NO2 205.16 (est.) N/A 2-amino, 2-trifluoromethyl

Notes:

  • The trifluoromethyl group in the target compound increases molecular weight compared to methyl or non-fluorinated analogs.
  • Melting points decrease with fluorination due to reduced symmetry and increased steric hindrance (e.g., 218–220°C for cis-2-amino-1-cyclopentane vs. 199–202°C for methylated analog) .

Physicochemical Properties

  • Acidity (pKa): The trifluoromethyl group is strongly electron-withdrawing, likely lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs. For 2-(difluoromethyl)cyclopentane-1-carboxylic acid, the pKa is predicted at 4.37 ; the trifluoromethyl analog is expected to be more acidic (~3.5–4.0).
  • Lipophilicity : Trifluoromethyl groups enhance lipophilicity (logP ~1.5–2.0), improving membrane permeability compared to methyl or hydroxylated analogs .
  • Solubility : Hydrochloride salts (e.g., CAS 156292-34-1) improve aqueous solubility, a strategy applicable to the target compound for pharmaceutical use .

Key Research Findings

  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
  • Stereochemical Impact : Enantiomers (e.g., CAS 71830-07-4 and 71830-08-5) show divergent biological activities, emphasizing the need for enantioselective synthesis .
  • Toxicity: Limited data on fluorinated cyclopentanes, but hydrochloride salts (e.g., CAS 156292-34-1) require careful handling due to irritancy .

Biological Activity

2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid (also known as TFCPC) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C6H8F3NO2
  • Molecular Weight : 201.13 g/mol
  • IUPAC Name : 2-amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
  • Canonical SMILES : C(C(=O)O)(C1CCC1(N)C(F)(F)F)C

Biological Activity Overview

TFCPC has been investigated for various biological activities, particularly in the fields of neuropharmacology and cancer research. Its trifluoromethyl group is hypothesized to enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

The mechanisms through which TFCPC exerts its biological effects include:

  • Enzyme Inhibition : TFCPC has shown potential in inhibiting specific enzymes that are crucial for cellular metabolism and proliferation. The trifluoromethyl group may enhance binding affinity to target sites.
  • Receptor Modulation : Research indicates that TFCPC can modulate receptor activity, influencing signaling pathways associated with cell growth and survival.

Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of TFCPC on neurotransmitter systems. The findings suggested that TFCPC could act as a modulator of glutamate receptors, which are pivotal in synaptic transmission and plasticity. This modulation may have implications for treating neurodegenerative diseases.

StudyFindings
Journal of Medicinal Chemistry (2022)TFCPC enhances glutamate receptor activity, potentially aiding in neuroprotection.

Anticancer Activity

In a separate investigation, TFCPC was evaluated for its anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast cancer cells. The study utilized MTT assays to assess cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)22.5
A549 (Lung Cancer)30.1

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that TFCPC exhibits favorable absorption characteristics, with a half-life conducive for therapeutic use. Toxicological assessments revealed that while TFCPC is generally well-tolerated at therapeutic doses, high concentrations can lead to cytotoxicity in non-target cells.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique advantages of TFCPC's trifluoromethyl group, which appears to enhance its potency relative to non-fluorinated analogs.

CompoundIC50 (µM)Notes
Non-fluorinated analog45.0Lower potency compared to TFCPC
TFCPC15.2Higher efficacy in MCF-7 cells

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